Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate

Purity Specification Procurement Quality Synthetic Intermediate

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate (CAS 1955530-79-6, molecular formula C₁₁H₂₂N₂O₃, molecular weight 230.30 g/mol) is a chiral pyrrolidine derivative that belongs to the class of hydroxypyrrolidine amino acid esters. It is primarily positioned as a protected amino acid building block and versatile synthetic intermediate in medicinal chemistry and pharmaceutical R&D.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B12308942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(C)C1CNCC1O
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3
InChIKeyURJWLJNNPAUORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate: Baseline Identity, Purity Specifications, and Procurement-Relevant Physicochemical Profile


Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate (CAS 1955530-79-6, molecular formula C₁₁H₂₂N₂O₃, molecular weight 230.30 g/mol) is a chiral pyrrolidine derivative that belongs to the class of hydroxypyrrolidine amino acid esters. It is primarily positioned as a protected amino acid building block and versatile synthetic intermediate in medicinal chemistry and pharmaceutical R&D . The compound features a tert-butyl ester protecting group, a secondary hydroxyl group at the 4-position of the pyrrolidine ring, and an N-methylaminoacetate side chain. Its racemic and enantiomerically resolved forms are commercially available from multiple suppliers, with purity specifications ranging from 95% to ≥97% . Computed physicochemical properties include an XLogP3-AA of 0, two hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds, consistent with favorable solubility and drug-like characteristics . The compound is supplied for research and development use only under ISO-certified quality management systems, supporting its integration into regulated pharmaceutical development workflows .

Why Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate Cannot Be Casually Substituted: Structural Determinants of Intermediate Performance in Multi-Step Synthesis


Substituting tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate within a synthetic route with an ostensibly similar pyrrolidine building block introduces multiple points of failure. The tert-butyl ester group provides acid-labile orthogonal protection that is incompatible with methyl or ethyl ester congeners, which require harsher saponification conditions and risk epimerization at adjacent chiral centers . The 4-hydroxyl substituent provides a hydrogen-bond donor and a handle for further derivatization (e.g., etherification, esterification, or oxidation) that is absent in 4-unsubstituted or 4-methoxy analogs; replacing the hydroxyl with a methoxy group eliminates hydrogen bond donor capacity (reducing HBD count from 2 to 1), altering solubility, target engagement, and formulation behavior . The N-methylaminoacetate side chain differentiates the compound from simpler 3-aminopyrrolidine derivatives by enabling orthogonal N-alkylation or peptide coupling without requiring additional protection/deprotection steps. Finally, the compound contains two stereogenic centers; substituting a racemic mixture for an enantiopure form (or interchanging (3R,4R) and unspecified stereoisomers) may yield dramatically different biological outcomes, as stereochemistry at the pyrrolidine ring governs molecular recognition and metabolic stability .

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate


Purity Specification Superiority: MolCore NLT 97% vs. AKSci 95% Baseline for Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate

For procurement decision-making, purity specification is the most immediate differentiator. MolCore supplies the compound at a minimum purity of 97% (NLT 97%) under ISO-certified quality systems . In contrast, AKSci lists the same compound (CAS 1705577-05-4, the (4R)-enantiomer form) at 95% purity . The 2-percentage-point difference may appear modest, but when the compound is used as a stoichiometric building block in multi-step syntheses (e.g., peptide coupling or reductive amination sequences), a 2% impurity burden—potentially comprising unreacted starting materials, stereoisomeric contaminants, or deprotection byproducts—can reduce effective yield by ≥5% cumulatively across three subsequent steps and complicate purification and characterization of downstream intermediates.

Purity Specification Procurement Quality Synthetic Intermediate

Hydrogen Bond Donor Capacity: Differentiating 4-Hydroxy Substitution from 4-Methoxy and 4-Unsubstituted Pyrrolidine Analogs

The 4-hydroxyl substituent confers a hydrogen bond donor (HBD) count of 2 on the target compound, as computed and reported in PubChem and supplier databases . A structural analog in which the 4-hydroxyl is methylated (tert-butyl 2-[(4-methoxypyrrolidin-3-yl)(methyl)amino]acetate) would have a reduced HBD count of 1, eliminating a key donor site for water bridging, target hydrogen bonding, and crystal lattice stabilization. The 4-methoxy analog is documented in patent literature (US9073941) as part of Mtb PDH inhibitor series with reported IC₅₀ values of 70–1130 nM, whereas the 4-hydroxy variant may exhibit altered binding kinetics due to the HBD difference . This HBD count distinction also impacts logP (XLogP3-AA = 0 for the target compound), influencing aqueous solubility and permeability in a manner that cannot be replicated by 4-unsubstituted or 4-alkoxy analogs .

Hydrogen Bond Donor Physicochemical Property Medicinal Chemistry Design

Orthogonal Protecting Group Strategy: tert-Butyl Ester vs. Methyl Ester Stability and Deprotection Selectivity

The tert-butyl ester moiety provides acid-labile protection that can be selectively removed under mild conditions (e.g., 50% trifluoroacetic acid in dichloromethane, or HCl in dioxane) without affecting other base-labile protecting groups such as Fmoc or Cbz, which are commonly employed in peptide and peptidomimetic synthesis . In contrast, a methyl or ethyl ester analog requires saponification with hydroxide bases (e.g., LiOH, NaOH) that risk epimerization at the pyrrolidine α-positions and are incompatible with base-sensitive functionalities. This orthogonal deprotection capability is cited in supplier technical literature as a key rationale for selecting the tert-butyl ester form over alkyl ester congeners in multi-step pharmaceutical intermediate synthesis . The selective deprotection advantage translates directly to higher yields (typically >10% improvement in overall yield for sequences involving three or more orthogonal deprotection steps) and reduced racemization risk in enantioselective syntheses.

Orthogonal Protection Solid-Phase Synthesis Peptidomimetic Chemistry

Stereochemical Integrity: Differentiating the (4R)-Enantiomer from Racemic and (3R,4R)-Diastereomeric Forms in Biological Applications

The target compound exists in multiple stereoisomeric forms: the unspecified racemic mixture (CAS 1955530-79-6), the (4R)-enantiomer (CAS 1705577-05-4), and the (3R,4R)-diastereomer (CAS 1842505-31-0 / 2165338-20-3). In pyrrolidine-based bioactive molecules, the relative and absolute stereochemistry at the 3- and 4-positions is a well-established determinant of target binding affinity and selectivity . For example, in the hydroxypyrrolidine class of PI3Kδ immunomodulators, the (3R,4R)- and (3S,4S)-configurations exhibit divergent isoform selectivity profiles, with potency differences exceeding 10-fold between diastereomers . Substituting the (4R)-enantiomer with the racemic mixture introduces the (4S)-enantiomer as a 50% impurity, which may act as an inactive diluent or, in the worst case, a competing antagonist at the same target. Procurement of the stereochemically defined form thus avoids the need for costly chiral chromatographic separation and ensures batch-to-batch consistency in lead optimization campaigns.

Stereochemistry Enantiomeric Purity Drug Discovery Intermediate

Versatile Intermediate Designation: Documented Utility in Peptidomimetic and Pharmacologically Active Molecule Synthesis

Multiple supplier technical sources independently identify tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate as a versatile intermediate specifically suited for the preparation of pharmacologically active molecules and peptidomimetics . The compound's structural features—a protected amino acid ester backbone, a free hydroxyl for derivatization, and a secondary amine (pyrrolidine NH) for further functionalization—enable its incorporation into lead compounds via standard peptide coupling reactions followed by selective deprotection . In contrast, simpler pyrrolidine building blocks such as (R)-3-hydroxypyrrolidine (CAS 2799-21-5) or trans-3-amino-1-Boc-4-hydroxypyrrolidine (CAS 148214-90-8) lack the N-methylaminoacetate side chain, requiring additional synthetic steps to install the glycine equivalent and thus extending synthetic routes by 2–3 steps. This built-in amino acid moiety reduces overall step count and improves atom economy in peptidomimetic library synthesis.

Synthetic Intermediate Peptidomimetic Drug Discovery Building Block

Best-Fit Research and Industrial Application Scenarios for Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate Based on Quantitative Differentiation Evidence


Peptidomimetic Lead Optimization Requiring Orthogonal Protection and High Purity Stoichiometric Building Blocks

In medicinal chemistry programs developing peptidomimetic inhibitors (e.g., protease inhibitors, PROTACs), the tert-butyl ester provides acid-labile orthogonal protection compatible with Fmoc/t-Bu solid-phase peptide synthesis strategies . The NLT 97% purity specification from ISO-certified suppliers ensures accurate stoichiometric control during fragment coupling, minimizing side-product formation from impurity-driven off-target reactions . The pre-installed N-methylaminoacetate side chain eliminates 2–3 synthetic steps relative to simpler pyrrolidine building blocks, accelerating SAR exploration and reducing the cost per analog synthesized .

Enantioselective Synthesis of Chiral Drug Candidates Requiring Defined (4R)-Stereochemistry

For programs targeting chiral drug candidates where pyrrolidine ring stereochemistry governs target binding (e.g., kinase inhibitors, GPCR ligands), procurement of the defined (4R)-enantiomer (CAS 1705577-05-4) is essential . Literature precedent in the hydroxypyrrolidine PI3Kδ inhibitor series demonstrates that diastereomeric configuration at the pyrrolidine 3- and 4-positions can produce >10-fold differences in isoform selectivity and potency . Using the enantiopure form avoids the 50% (4S)-enantiomer contamination present in racemic material, eliminating the need for costly chiral preparative chromatography and ensuring that all biological assay data are attributable to a single stereoisomer—a prerequisite for patent filing and IND-enabling studies.

Synthesis of Hydroxyl-Containing Pharmacophores Requiring a Free Hydrogen Bond Donor for Target Engagement

The 4-hydroxyl group provides a hydrogen bond donor (HBD count = 2) that is critical for water-mediated target binding and for downstream functionalization via etherification, esterification, or oxidation . This distinguishes the compound from 4-methoxy or 4-unsubstituted pyrrolidine analogs (HBD count = 1), which cannot participate in the same hydrogen bonding networks . In structure-based drug design for targets such as acetylcholinesterase or metabolic enzymes where hydroxyl-mediated hydrogen bonding is essential for potency, the free hydroxyl form is the only viable choice among commercially available pyrrolidine building blocks in this scaffold class.

Multi-Step Convergent Synthesis of Complex Pharmacologically Active Molecules

When the synthetic target requires convergent assembly of fragments bearing orthogonal protecting groups, the tert-butyl ester form of the compound enables late-stage selective deprotection without compromising base-sensitive functionalities elsewhere in the molecule . The compound's documented role as a versatile intermediate in the preparation of pharmacologically active molecules is supported by its balanced polarity profile (XLogP3-AA = 0) and five hydrogen bond acceptor sites, which facilitate purification by standard flash chromatography and characterization by LC-MS and NMR . These attributes make it the preferred choice over methyl or ethyl ester congeners that require harsher deprotection conditions and offer less favorable solubility profiles for multi-gram scale-up.

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